Elacridar Hydrochloride

Blood-Brain Barrier P-glycoprotein PET Imaging

Research on dual P-gp/BCRP substrates is often confounded by incomplete efflux blockade when using single-transporter inhibitors. Elacridar Hydrochloride (GF120918A) is a validated dual P-gp/BCRP inhibitor that fully recapitulates genetic transporter knockout phenotypes, ensuring maximal brain exposure of co-administered agents. - Potent, non-competitive dual inhibition of P-gp (ABCB1) and BCRP (ABCG2), unlike P-gp-specific alternatives such as zosuquidar. - In vivo, oral coadministration elevates the brain-to-plasma ratio of dual substrates (e.g., crizotinib) to levels observed in Abcb1a/1b;Abcg2-/- triple-knockout mice. - Requires formulation-aware handling: the crystalline hydrochloride salt exhibits ~1% aqueous dissolution; amorphous solid dispersions are recommended for reliable oral dosing.

Molecular Formula C34H34ClN3O5
Molecular Weight 600.1 g/mol
CAS No. 143851-98-3
Cat. No. B1662870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacridar Hydrochloride
CAS143851-98-3
Molecular FormulaC34H34ClN3O5
Molecular Weight600.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
InChIInChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
InChIKeyIQOJZZHRYSSFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elacridar Hydrochloride: Dual P-gp/BCRP Inhibitor


Elacridar Hydrochloride (GF120918A), CAS 143851-98-3, is a third-generation, synthetic small molecule that acts as a potent, non-competitive, dual inhibitor of the major drug efflux transporters P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) [1]. As a hydrochloride salt, it is primarily utilized in preclinical research as a molecular tool to investigate the role of these transporters in drug disposition, blood-brain barrier penetration, and multidrug resistance. Its dual inhibitory profile distinguishes it from many other P-gp inhibitors, making it a valuable reference standard for assays aimed at dissecting the overlapping substrate specificities of these two efflux pumps [2].

Dual P-gp/BCRP inhibitor for efflux transporter research

Tool for blood-brain barrier penetration and drug disposition studies

Reference standard to dissect overlapping P-gp/BCRP substrate specificities

Elacridar Hydrochloride: Key Differentiators


Generic substitution among P-glycoprotein (P-gp) inhibitors is not scientifically sound due to significant differences in transporter selectivity, potency, and pharmacokinetic behavior. Elacridar's primary differentiator is its potent dual inhibition of both P-gp and BCRP, whereas alternatives like zosuquidar are highly specific for P-gp alone [1]. This functional difference is critical, as many chemotherapeutic agents are dual substrates. Furthermore, its in vivo potency and formulation significantly impact experimental outcomes; for instance, the standard crystalline form of elacridar hydrochloride exhibits extremely poor aqueous dissolution (~1%), necessitating advanced formulations like amorphous solid dispersions to achieve reliable in vivo results [2]. Therefore, the specific chemical entity and its physical form (e.g., salt, crystalline vs. amorphous state) cannot be assumed to be equivalent to a different P-gp inhibitor, nor can one assume that a different vendor's material will perform identically without validated formulation data.

Transporter selectivity

Zosuquidar inhibits P-gp alone; elacridar’s dual P-gp/BCRP profile may not transfer to single-transporter blockers.

Formulation form

Crystalline hydrochloride salt has ~1% dissolution. Amorphous solid dispersion provides complete dissolution; physical form may shift in vivo exposure.

Vendor material

Without validated dissolution or solid-state data, different supplier lots may not reproduce reported pharmacokinetic performance.

Elacridar Hydrochloride: Evidence Guide


Brain P-gp Inhibition: Elacridar vs. Tariquidar

In a direct in vivo comparison using (R)-[11C]verapamil PET imaging in rats, elacridar was shown to be approximately three times more potent than tariquidar at inhibiting P-glycoprotein (P-gp) at the blood-brain barrier [1]. The half-maximum effective dose (ED50) for increasing the brain distribution volume of the P-gp substrate verapamil was 1.2 ± 0.1 mg/kg for elacridar, compared to 3.0 ± 0.2 mg/kg for tariquidar [1].

Brain P-gp inhibition vs. tariquidar
Head-to-head
ED50: 1.2 ± 0.1 mg/kg (elacridar) vs. 3.0 ± 0.2 mg/kg (tariquidar), ~3× lower dose for equivalent brain distribution increase.
Reported higher in vivo P-gp inhibition potency in rat BBB model.
(R)-[11C]verapamil PET; Sprague-Dawley rats.
Blood-Brain Barrier P-glycoprotein PET Imaging Neuropharmacokinetics

Dual P-gp/BCRP Selectivity vs. Zosuquidar

Elacridar is a potent dual inhibitor of both P-gp and BCRP, while zosuquidar is a highly specific P-gp inhibitor with minimal activity against BCRP [1]. Elacridar exhibits an IC50 of approximately 50 nM for BCRP inhibition [2]. Binding affinity studies further quantify the difference: elacridar shows a high binding potential (Bmax/KD) of 0.474 for P-gp, compared to tariquidar (0.251) and zosuquidar (0.023) [1].

Dual selectivity vs. zosuquidar
Class-level
P-gp Bmax/KD 0.474 (elacridar) vs. 0.023 (zosuquidar); BCRP IC50 ≈ 50 nM for elacridar.
Dual transporter inhibitor fit for co-efflux substrate research.
Binding potential from cellular assays; BCRP inhibition from efflux models.
Multidrug Resistance BCRP/ABCG2 Selectivity Profile Cancer Research

Oral Bioavailability and Half-Life Profile

The pharmacokinetic profile of elacridar is a critical consideration for in vivo study design. In mice, the absolute oral bioavailability (F) is 0.22 (22%) with a long terminal half-life of nearly 20 hours, compared to an intraperitoneal bioavailability of just 0.01 (1%) and a 4-hour half-life [1]. This low bioavailability and long half-life after oral administration are directly attributed to the poor aqueous solubility of the crystalline hydrochloride salt [1].

Oral bioavailability and half-life
Cross-study
Oral F = 22%, t1/2 ≈ 20 h; i.p. F = 1%, t1/2 ≈ 4 h.
Formulation-dependent oral exposure; long half-life may support sustained inhibition research.
Mouse PK; 100 mg/kg oral, 2.5 mg/kg i.v.
Pharmacokinetics Oral Bioavailability In Vivo Dosing ADME

Amorphous Solid Dispersion for Dissolution Enhancement

The practical utility of elacridar hydrochloride in vivo is limited by its poor aqueous solubility. A comparative study showed that crystalline elacridar hydrochloride achieves only 1% dissolution, whereas an amorphous solid dispersion (ASD) formulation resulted in complete (100%) dissolution [1]. This ASD formulation was chemically and physically stable for at least 12 months at -20°C [1].

ASD dissolution vs. crystalline
Head-to-head
Amorphous solid dispersion: 100% dissolution; crystalline hydrochloride: 1% dissolution.
ASD formulation provides improved dissolution; procurement should consider physical form.
Stable at -20°C for ≥12 months; povidone-SDS carrier.
Pharmaceutical Formulation Solubility Enhancement Amorphous Solid Dispersion Preclinical Development

Elacridar Hydrochloride: Validated Applications


Brain Penetration Enhancement for Dual Substrates

Elacridar is the preferred tool for studies aiming to maximize brain exposure of dual P-gp/BCRP substrates, such as many tyrosine kinase inhibitors (e.g., crizotinib, gefitinib) and antiretroviral drugs. Its dual inhibitory profile ensures both major efflux pumps at the blood-brain barrier are blocked, a strategy not achievable with P-gp-specific inhibitors like zosuquidar. A study by Tang et al. (2014) demonstrated that oral coadministration of elacridar increased the brain-to-plasma ratio of crizotinib in wild-type mice to levels comparable with those in triple-knockout (Abcb1a/1b;Abcg2-/-) mice, effectively validating its use for mimicking complete efflux transporter knockout [1].

Oral Bioavailability of Efflux Transporter Substrates

Elacridar can be used to investigate the role of intestinal P-gp and BCRP in limiting the oral absorption of co-administered compounds. By inhibiting these transporters in the gut, elacridar can significantly increase the plasma exposure of substrate drugs. Studies have shown that oral elacridar coadministration can improve the oral bioavailability of drugs like paclitaxel and topotecan [1]. However, due to its own low oral bioavailability (F=0.22), it must be formulated appropriately, such as in an amorphous solid dispersion, to ensure it reaches effective concentrations in the intestinal lumen and plasma [2].

In Vitro MDR Mechanistic Studies

As a reference inhibitor of both P-gp and BCRP, elacridar is essential for in vitro assays designed to confirm the functional involvement of these transporters in drug resistance. In cytotoxicity reversal assays, elacridar (typically at 0.5-2.5 µM) is used to sensitize MDR-overexpressing cell lines to chemotherapeutic agents, thereby quantifying the contribution of active efflux to resistance [1]. Its well-characterized dual activity makes it a necessary control to differentiate between P-gp-mediated, BCRP-mediated, or dual transporter-mediated resistance mechanisms, especially when used alongside specific inhibitors like zosuquidar or the BCRP-specific inhibitor Ko143.

Application
Selection Property
Validation Focus
Brain penetration for dual substrates
Dual P-gp/BCRP inhibition
Brain-to-plasma ratio of co-administered substrate
Oral absorption studies of efflux substrates
Intestinal transporter inhibition
Formulation-dependent plasma exposure
In vitro MDR mechanism confirmation
Dual inhibitor reference control
Cytotoxicity reversal in MDR-overexpressing cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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